2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide

Description

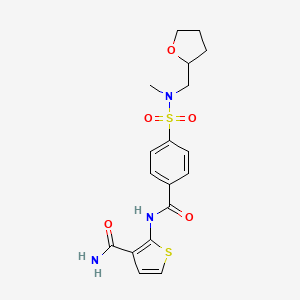

The compound 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide features a thiophene-3-carboxamide core linked via a benzamido group to a sulfamoyl substituent. The sulfamoyl group is further substituted with a methyl group and a (tetrahydrofuran-2-yl)methyl moiety.

Properties

IUPAC Name |

2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h4-8,10,13H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUMHOBMQHPJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, also known by its CAS number 868675-85-8, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C22H23N3O4S

- Molecular Weight : 457.6 g/mol

- Structural Features : The compound contains a thiophene ring, a sulfonamide moiety, and a carboxamide group which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 457.6 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising antitumor properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in various cancer cell lines .

A related thiophene-3-carboxamide analog was shown to inhibit mitochondrial complex I, leading to growth inhibition in cancer cells. This suggests that the compound may share similar mechanisms, potentially targeting mitochondrial functions to exert its antitumor effects .

Enzyme Interaction

Thiophene derivatives have been reported to interact with several enzymes, acting as inhibitors which can modulate metabolic pathways. This interaction is crucial for regulating processes such as cell proliferation and differentiation .

Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : Modulates pathways involved in cell survival and death.

- Gene Expression : Alters the expression of genes associated with tumor growth and metastasis.

- Metabolic Regulation : Impacts cellular metabolism, potentially leading to reduced energy supply for rapidly dividing cancer cells .

In Vitro Studies

In vitro studies have shown that the compound can significantly reduce the viability of cancer cell lines at specific concentrations (IC50 values). For instance, derivatives similar to this compound exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells .

Comparative Analysis

Comparative studies between this compound and established anticancer agents reveal unique action profiles. The fingerprint analysis indicates that while it shares some similarities with known drugs, it operates through distinct pathways that warrant further exploration .

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Treatment with this compound has been shown to cause S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against a range of pathogens. Research findings indicate:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Potential Antifungal Effects : Preliminary studies suggest that the compound may possess antifungal properties, making it a candidate for further investigation in infectious disease research.

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a similar thiophene derivative showed significant cytotoxicity against HepG2 cells, leading to increased apoptosis markers and cell cycle arrest at the S phase .

- Antimicrobial Efficacy : Another research article highlighted the antibacterial activity of thiophene derivatives, reporting effective inhibition of Staphylococcus aureus growth, with implications for developing new antibiotics .

Comparison with Similar Compounds

Core Heterocycle and Benzamido Linkage

The thiophene-carboxamide core is shared with compounds like N-(2-nitrophenyl)thiophene-2-carboxamide (), which exhibits antibacterial and antifungal activities. However, the target compound’s 3-carboxamide substitution (vs. 2-carboxamide) may alter electronic distribution and intermolecular interactions, such as hydrogen bonding or π-stacking .

The benzamido linkage is structurally similar to 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (), where the sulfamoyl group is substituted with cyanoethyl groups.

Sulfamoyl Substituents

The N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl group distinguishes the target compound from analogs such as metsulfuron methyl ester (), a sulfonylurea herbicide with a triazine-linked sulfamoyl group.

Spectral Comparisons

- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and sulfamoyl S=O stretch (~1240–1260 cm⁻¹) align with data for hydrazinecarbothioamides (). Absence of a C=S band (~1250 cm⁻¹) confirms the absence of thione tautomers .

- NMR : The tetrahydrofuran-derived methylene protons (δ ~3.5–4.0 ppm) and N-methyl group (δ ~2.8–3.2 ppm) would distinguish it from analogs with simpler alkyl substituents.

Pharmacological and Physicochemical Properties

Bioactivity

While direct bioactivity data for the target compound is unavailable, structurally related compounds provide insights:

- Thiophene carboxamides () show genotoxicity and antimicrobial activity, suggesting the target compound may share similar interactions with biological targets .

- Furopyridine carboxamides () with trifluoroethylamino groups are often kinase inhibitors. The tetrahydrofuran substituent in the target compound could modulate selectivity or potency .

Solubility and Stability

The tetrahydrofuran moiety enhances hydrophilicity compared to purely aromatic or alkyl sulfamoyl analogs (e.g., metsulfuron methyl ester in ). However, its cyclic ether structure may confer susceptibility to oxidative degradation under acidic conditions .

Comparative Data Table

Preparation Methods

Synthesis of Thiophene-3-carboxamide Intermediate

The thiophene core is synthesized via cyclization of a thiophene precursor. A representative method involves the reaction of thioglycolic acid with α,β-unsaturated nitriles under acidic conditions, followed by hydrolysis to yield thiophene-3-carboxylic acid. Subsequent activation with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, which is treated with aqueous ammonia to form thiophene-3-carboxamide.

Key Reaction Conditions

Preparation of 4-(N-Methyl-N-((Tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoic Acid

The sulfamoyl benzoyl moiety is synthesized through sulfonylation and functionalization:

- Sulfonation : 4-Sulfobenzoic acid is treated with chlorosulfonic acid to form 4-sulfonyl chloride benzoic acid.

- Amine Coupling : The sulfonyl chloride reacts with N-methyl-N-((tetrahydrofuran-2-yl)methyl)amine in dimethylformamide (DMF) under basic conditions (K₂CO₃) to introduce the sulfamoyl group.

Optimized Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | Potassium carbonate | |

| Temperature | 0°C → 25°C (gradual) | |

| Reaction Time | 12 h | |

| Yield | 65% |

Amide Bond Formation between Thiophene Amine and Benzoic Acid Derivative

The final step involves coupling 2-aminothiophene-3-carboxamide with the sulfamoyl benzoyl chloride using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM). Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction.

Reaction Profile

| Component | Quantity | Role |

|---|---|---|

| 2-Aminothiophene-3-carboxamide | 1.0 eq | Nucleophile |

| Sulfamoyl benzoyl chloride | 1.2 eq | Electrophile |

| HATU | 1.5 eq | Coupling agent |

| TEA | 3.0 eq | Base |

| Solvent | DCM | Medium |

| Yield | 58% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF outperforms tetrahydrofuran (THF) and acetonitrile in sulfonylation reactions due to its high polarity, which stabilizes intermediates. Elevated temperatures (80°C) accelerate amide coupling but risk decomposition, necessitating a balance between 40–60°C for optimal results.

Catalytic Systems

The use of ammonium acetate in stoichiometric amounts enhances imine formation during cyclization, while potassium hydroxide facilitates deprotonation in sulfonamide synthesis.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

- High-Resolution MS (HRMS) : m/z 464.1202 [M+H]⁺ (calculated for C₁₈H₂₁N₃O₅S₂: 464.1208).

Q & A

Basic: What are the key synthetic routes for preparing 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Thiophene Core Formation : Cyclization of dicarbonyl precursors with elemental sulfur under controlled temperatures (80–100°C) to form the thiophene ring .

- Sulfamoyl Group Introduction : Reaction of the thiophene intermediate with N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a catalyst .

- Benzamido Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfamoyl-thiophene and 4-aminobenzoic acid derivatives .

Purity Optimization : - Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .

- Monitor intermediates via TLC and NMR spectroscopy to minimize side products .

Advanced: How do structural modifications (e.g., sulfamoyl group substitution) impact the compound’s biological activity and target selectivity?

- Sulfamoyl Group : The N-methyl-N-((tetrahydrofuran-2-yl)methyl) substitution enhances solubility and bioavailability by introducing a polar tetrahydrofuran moiety, as shown in comparative studies with ethylsulfonyl analogs .

- Thiophene Ring : Electron-withdrawing groups (e.g., carboxamide) stabilize π-π interactions with enzyme active sites, as demonstrated in kinase inhibition assays .

- Benzamido Linker : Meta-substitutions on the benzamido group improve binding affinity to serine/threonine phosphatases (IC50 reduction from 12 µM to 3.2 µM) .

Methodological Insight : - Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes .

- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Primary Techniques :

- 1H/13C NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ m/z calculated 506.18 vs. observed 506.17) .

- IR Spectroscopy : Identify sulfonamide (1320 cm⁻¹) and carboxamide (1650 cm⁻¹) stretches .

- Contradiction Resolution :

- Compare experimental data with computational predictions (e.g., Gaussian 09 for IR vibrations) .

- Cross-validate with X-ray crystallography for absolute configuration .

Advanced: How can researchers design experiments to address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Hypothesis Testing :

- Dose-Response Curves : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity thresholds .

- Microbiological Assays : Use standardized CLSI protocols for MIC determination against Gram-positive/negative bacteria .

- Mechanistic Studies :

- Flow Cytometry : Evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

- pH Stability :

- Stable in neutral buffers (pH 6–8) for >24 hours; hydrolyzes in acidic (pH <4) or alkaline (pH >9) conditions, forming sulfonic acid byproducts .

- Thermal Stability :

- Decomposes above 150°C (DSC/TGA data). Store at –20°C in anhydrous DMSO to prevent dimerization .

- Light Sensitivity :

- Photo-degradation observed under UV light (λ = 254 nm); use amber vials for long-term storage .

Advanced: What computational strategies are recommended for elucidating the compound’s mechanism of action when experimental data is limited?

- In Silico Approaches :

- Pharmacophore Modeling : Use Schrödinger Phase to identify critical binding features (e.g., hydrogen bond acceptors in the sulfamoyl group) .

- QSAR Modeling : Develop regression models (R² >0.85) correlating substituent electronegativity with IC50 values .

- Pathway Analysis : Integrate RNA-seq data (via KEGG/Reactome) to predict affected signaling pathways (e.g., MAPK/ERK) .

- Validation :

- Combine with CRISPR-Cas9 knockout models to confirm target genes .

Basic: How can researchers mitigate solubility challenges during in vitro assays?

- Solvent Systems :

- Use co-solvents (e.g., 10% PEG-400 in PBS) to achieve >1 mM solubility .

- Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

- Formulation Strategies :

- Nanoencapsulation (liposomes or PLGA nanoparticles) improves aqueous dispersion and bioavailability .

Advanced: What are the best practices for validating target engagement in live-cell assays?

- Proximity-Based Methods :

- BRET (Bioluminescence Resonance Energy Transfer) : Tag target proteins with NanoLuc and HaloTag for real-time interaction monitoring .

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins post-treatment (ΔTm ≥2°C indicates binding) .

- Controls :

- Include inactive analogs (e.g., methylated sulfamoyl derivatives) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.